molecular formula C7H12N2O2 B6222479 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 2770359-72-1

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Katalognummer B6222479
CAS-Nummer: 2770359-72-1
Molekulargewicht: 156.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (MDN) is a heterocyclic compound that has been the subject of much scientific research in recent years. MDN is a bicyclic compound with a spiro ring system that is composed of oxygen, nitrogen, and carbon atoms. The compound is a versatile synthetic building block for the synthesis of a variety of organic compounds. MDN has been studied for its potential applications in the field of medicinal chemistry, as well as for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been studied for its potential use as a therapeutic agent for the treatment of a variety of diseases, including diabetes, cancer, and Alzheimer’s disease. The compound has also been studied for its potential use in the treatment of cardiovascular disease and neurological disorders.

Wirkmechanismus

The mechanism of action of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is not yet fully understood. However, it is believed that the compound acts as an agonist of the G protein-coupled receptor (GPCR) family, which is involved in many physiological processes. 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to interact with the GPCR family in a variety of ways, including the stimulation of the release of various neurotransmitters, such as dopamine and serotonin. In addition, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to interact with other receptors, such as the opioid receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to possess a variety of biochemical and physiological effects. The compound has been found to possess anti-inflammatory and anti-cancer activities. In addition, the compound has been found to possess anti-microbial activity, which may be useful in the treatment of a variety of infectious diseases. The compound has also been found to possess anti-diabetic activity, which may be useful in the treatment of type 2 diabetes. Furthermore, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to possess neuroprotective activity, which may be useful in the treatment of neurological disorders, such as Alzheimer’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is relatively stable in aqueous solution. In addition, the compound is relatively non-toxic and is relatively non-irritating to the skin and eyes. Furthermore, the compound is relatively inexpensive and is readily available from chemical suppliers.
However, there are also some limitations to the use of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one in laboratory experiments. The compound is relatively insoluble in organic solvents, which may limit its use in certain types of experiments. In addition, the compound is relatively unstable in acidic solutions, which may limit its use in certain types of reactions. Furthermore, the compound is relatively unstable in the presence of light, which may limit its use in certain types of experiments.

Zukünftige Richtungen

The potential applications of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one are vast and there are many potential future directions for research. One potential direction is to explore the compound’s potential therapeutic applications in the treatment of various diseases, such as diabetes, cancer, and Alzheimer’s disease. In addition, the compound’s potential use in the treatment of cardiovascular disease and neurological disorders should be further investigated. Another potential direction is to explore the compound’s potential use as a synthetic building block for the synthesis of a variety of organic compounds. Finally, further research should be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects.

Synthesemethoden

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can be synthesized in a variety of ways. The most commonly used methods are the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Mitsunobu reaction. The Wittig reaction involves the use of a phosphorane reagent, an aldehyde, and an alkyl halide. The Horner-Wadsworth-Emmons reaction involves the use of a phosphonium salt, an aldehyde, and an alkyl halide. The Mitsunobu reaction involves the use of a phosphonium salt, an aldehyde, and a base.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves the formation of a spirocyclic ring system through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "2,5-dimethoxyaniline", "phosgene", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of 2-methyl-1,3-propanediol with acetic anhydride to form 2-acetoxy-2-methylpropane-1,3-diol", "Step 2: Reaction of 2-acetoxy-2-methylpropane-1,3-diol with 2,5-dimethoxyaniline in the presence of sodium hydroxide to form 2-(2,5-dimethoxyphenyl)-2-methylpropane-1,3-diol", "Step 3: Conversion of 2-(2,5-dimethoxyphenyl)-2-methylpropane-1,3-diol to the corresponding isocyanate using phosgene", "Step 4: Cyclization of the isocyanate with sodium borohydride to form the spirocyclic intermediate", "Step 5: Oxidation of the spirocyclic intermediate with acetic acid to form the desired product, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one", "Step 6: Purification of the product by recrystallization from a suitable solvent such as water or ethanol" ] }

CAS-Nummer

2770359-72-1

Produktname

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Molekularformel

C7H12N2O2

Molekulargewicht

156.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.